molecular formula C45H58I4N6S2 B13815413 3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide

3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide

Cat. No.: B13815413
M. Wt: 1254.7 g/mol
InChI Key: UIZZRDIAIPYKJZ-UHFFFAOYSA-J
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Description

The compound “3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide” is a complex organic molecule. It features multiple aromatic rings, nitrogen atoms, and iodide ions, suggesting it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzothiazole and pyridinium moieties, followed by their coupling through a series of reactions. Typical conditions might include:

    Formation of Benzothiazole: This could involve the cyclization of a thiourea derivative with a halogenated aromatic compound.

    Formation of Pyridinium: This might involve the quaternization of a pyridine derivative with an alkylating agent.

    Coupling Reactions: The final steps would involve coupling these moieties under conditions that promote the formation of the desired product, possibly using catalysts or specific solvents.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or other industrial techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or aromatic rings.

    Reduction: Reduction could occur at the pyridinium or benzothiazole moieties.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include acidic or basic environments, depending on the type of substitution.

Major Products

The major products would depend on the specific reactions, but could include various oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.

    Material Science: It could be used in the development of new materials with unique electronic or optical properties.

Biology

    Biological Probes: The compound might be used as a fluorescent probe or in other imaging applications.

    Drug Development: It could serve as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound might have potential as a therapeutic agent, particularly if it interacts with specific biological targets.

Industry

    Dyes and Pigments: The compound could be used in the production of dyes or pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific application, but might involve:

    Molecular Targets: Interaction with specific proteins, enzymes, or nucleic acids.

    Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Pyridinium Compounds: Other pyridinium-based molecules.

Uniqueness

This compound’s unique combination of benzothiazole and pyridinium moieties, along with its tetraiodide form, likely gives it distinct properties compared to other similar compounds.

Properties

Molecular Formula

C45H58I4N6S2

Molecular Weight

1254.7 g/mol

IUPAC Name

3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide

InChI

InChI=1S/C45H58N6S2.4HI/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45;;;;/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3;4*1H/q+4;;;;/p-4

InChI Key

UIZZRDIAIPYKJZ-UHFFFAOYSA-J

Isomeric SMILES

CN1/C(=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CCC[N+](CCC[N+]3=CC=C(C=C3)/C=C/C=C/4\SC5=CC=CC=C5N4C)(C)C)(C)C)/SC6=CC=CC=C16.[I-].[I-].[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6S5)C.[I-].[I-].[I-].[I-]

Origin of Product

United States

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